molecular formula C13H12N2 B14389375 6-(2-Phenylethenyl)pyridin-2-amine CAS No. 87884-43-3

6-(2-Phenylethenyl)pyridin-2-amine

Cat. No.: B14389375
CAS No.: 87884-43-3
M. Wt: 196.25 g/mol
InChI Key: VZOYVGQAPOCCMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2-Phenylethenyl)pyridin-2-amine is an organic compound that belongs to the class of heterocyclic amines It features a pyridine ring substituted with a phenylethenyl group at the 6-position and an amino group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Phenylethenyl)pyridin-2-amine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid or ester with a halogenated pyridine derivative in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

6-(2-Phenylethenyl)pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amines, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

6-(2-Phenylethenyl)pyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(2-Phenylethenyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Properties

CAS No.

87884-43-3

Molecular Formula

C13H12N2

Molecular Weight

196.25 g/mol

IUPAC Name

6-(2-phenylethenyl)pyridin-2-amine

InChI

InChI=1S/C13H12N2/c14-13-8-4-7-12(15-13)10-9-11-5-2-1-3-6-11/h1-10H,(H2,14,15)

InChI Key

VZOYVGQAPOCCMI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NC(=CC=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.